N1-isopropyl-N2-(pyridin-3-yl)oxalamide
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Overview
Description
N1-isopropyl-N2-(pyridin-3-yl)oxalamide: is an organic compound that belongs to the class of oxalamides It is characterized by the presence of an isopropyl group attached to the nitrogen atom (N1) and a pyridin-3-yl group attached to the nitrogen atom (N2) of the oxalamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-isopropyl-N2-(pyridin-3-yl)oxalamide typically involves the reaction of isopropylamine with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then treated with oxalyl chloride to form the final oxalamide product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N1-isopropyl-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The oxalamide can participate in nucleophilic substitution reactions, where the isopropyl or pyridin-3-yl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxalamides with different functional groups.
Scientific Research Applications
N1-isopropyl-N2-(pyridin-3-yl)oxalamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1-isopropyl-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s function and influencing cellular responses.
Comparison with Similar Compounds
- N1-(2-methyl-1-naphthyl)-N2-(pyridin-2-ylmethyl)oxalamide
- N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide
- N1-isopropyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Comparison: N1-isopropyl-N2-(pyridin-3-yl)oxalamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
N'-propan-2-yl-N-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7(2)12-9(14)10(15)13-8-4-3-5-11-6-8/h3-7H,1-2H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNFFCNBJXOVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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